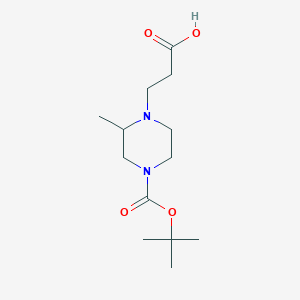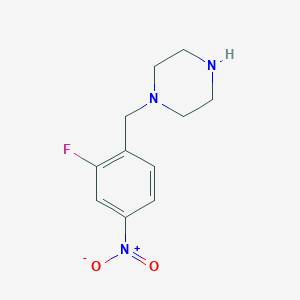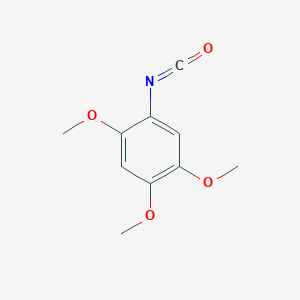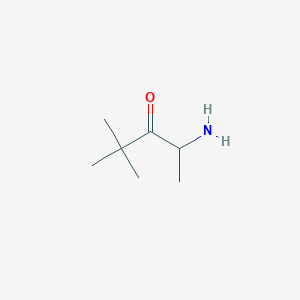
3-Amino-1-methylcyclobutane-1-carboxamide,trifluoroaceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-methylcyclobutane-1-carboxamide, trifluoroacetic acid is a compound that consists of a cyclobutane ring with an amino group, a methyl group, and a carboxamide group attached to it The trifluoroacetic acid component is often used as a counterion or in the purification process
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-methylcyclobutane-1-carboxamide, trifluoroacetic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as 3-amino-1-methylcyclobutanone, followed by the introduction of the carboxamide group. The reaction conditions typically involve the use of strong acids or bases, and the reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 3-Amino-1-methylcyclobutane-1-carboxamide, trifluoroacetic acid may involve large-scale synthesis using optimized reaction conditions. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and increased efficiency. The purification of the final product often involves recrystallization or chromatography techniques to ensure high purity.
化学反応の分析
Types of Reactions
3-Amino-1-methylcyclobutane-1-carboxamide, trifluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxamide group can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro compounds, while reduction of the carboxamide group may produce primary amines.
科学的研究の応用
3-Amino-1-methylcyclobutane-1-carboxamide, trifluoroacetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Amino-1-methylcyclobutane-1-carboxamide, trifluoroacetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxamide group can participate in various chemical reactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
3-Amino-1-methylcyclobutane-1-carboxylic acid: Similar structure but lacks the carboxamide group.
1-Methylcyclobutane-1-carboxamide: Lacks the amino group.
3-Amino-1-methylcyclobutane-1-carboxamide: Lacks the trifluoroacetic acid component.
Uniqueness
3-Amino-1-methylcyclobutane-1-carboxamide, trifluoroacetic acid is unique due to the presence of both the amino and carboxamide groups on the cyclobutane ring, as well as the trifluoroacetic acid component
特性
分子式 |
C8H13F3N2O3 |
|---|---|
分子量 |
242.20 g/mol |
IUPAC名 |
3-amino-1-methylcyclobutane-1-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H12N2O.C2HF3O2/c1-6(5(8)9)2-4(7)3-6;3-2(4,5)1(6)7/h4H,2-3,7H2,1H3,(H2,8,9);(H,6,7) |
InChIキー |
VVPUMGNYWMRDMC-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C1)N)C(=O)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(Difluoromethyl)-2-azaspiro[3.3]heptane](/img/structure/B13533919.png)






![2-Methylidenespiro[3.5]nonane](/img/structure/B13533957.png)
![1-(Piperidin-3-ylmethyl)-1h-benzo[d]imidazole](/img/structure/B13533976.png)
![tert-butylN-[1-(3-aminopropyl)cyclopropyl]carbamate](/img/structure/B13533980.png)



